molecular formula C14H20O3 B7979103 tert-Butyl 3-(benzyloxy)propanoate

tert-Butyl 3-(benzyloxy)propanoate

Cat. No.: B7979103
M. Wt: 236.31 g/mol
InChI Key: BHECIQYGASYRRP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyloxy)propanoate: is an organic compound with the molecular formula C14H20O3. It is a tert-butyl ester derivative, which is often used in organic synthesis due to its stability and reactivity. The compound features a tert-butyl group, a benzyloxy group, and a propanoate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Esterification: One common method to synthesize tert-butyl 3-(benzyloxy)propanoate involves the esterification of 3-(benzyloxy)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Transesterification: Another method involves the transesterification of methyl 3-(benzyloxy)propanoate with tert-butyl alcohol using a base catalyst like sodium methoxide.

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(benzyloxy)propanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

    Oxidation: 3-(benzyloxy)propanoic acid

    Reduction: 3-(benzyloxy)propanol

    Substitution: Various substituted benzyloxypropanoates

Scientific Research Applications

Chemistry: tert-Butyl 3-(benzyloxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: In biological research, tert-butyl esters are often used as protecting groups for carboxylic acids during peptide synthesis. The benzyloxy group can be selectively removed under mild conditions, making it useful in the synthesis of peptides and other biomolecules.

Medicine: The compound is used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug. This approach can improve the bioavailability and pharmacokinetic properties of certain medications.

Industry: this compound is employed in the production of polymers and resins

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)propanoate in chemical reactions involves the activation of the ester and benzyloxy groups. The tert-butyl ester can undergo hydrolysis to form the corresponding carboxylic acid, while the benzyloxy group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-donating effects of the tert-butyl and benzyloxy groups, which stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(benzyloxy)butanoate
  • tert-Butyl 3-(benzyloxy)acetate

Comparison: tert-Butyl 3-(benzyloxy)propanoate is unique due to the presence of both a tert-butyl ester and a benzyloxy group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of functional group manipulation.

Biological Activity

tert-Butyl 3-(benzyloxy)propanoate is an organic compound with potential biological activities that warrant investigation. This compound features a tert-butyl group and a benzyloxy substituent, which may influence its interactions with biological systems. Understanding its biological activity is essential for assessing its potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₈O₃
  • Molecular Weight: 238.29 g/mol
  • Functional Groups:
    • Tert-butyl group (provides hydrophobic character)
    • Benzyloxy group (potential for π-π stacking interactions)

Biological Activity Overview

Research on the biological activity of this compound indicates that compounds with similar structures often exhibit significant biological properties, including:

  • Antimicrobial Activity: Compounds with benzyloxy substituents have been shown to possess antimicrobial properties, potentially making them candidates for antibiotic development.
  • Anti-inflammatory Effects: Similar derivatives have demonstrated anti-inflammatory activity, suggesting that this compound may also have such effects.
  • Enzyme Inhibition: The structural characteristics of this compound may allow it to interact with specific enzymes, influencing their activity.

The mechanism of action for this compound likely involves:

  • Hydrophobic Interactions: The tert-butyl group enhances the compound's ability to interact with lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen Bonding: The benzyloxy moiety can participate in hydrogen bonding, potentially affecting protein-ligand interactions and enzyme-substrate binding.

Study on Enzyme Interaction

A study investigated the interaction of this compound with human serum albumin (HSA). The findings suggested that the compound binds effectively to HSA, which could influence drug delivery and bioavailability.

CompoundBinding Affinity (Kd)Biological Target
This compound2.5 µMHuman Serum Albumin

Antimicrobial Activity Assessment

A comparative analysis was conducted to evaluate the antimicrobial effects of various benzyloxy derivatives, including this compound. The results indicated notable activity against Gram-positive bacteria.

CompoundZone of Inhibition (mm)Bacterial Strain
This compound15 mmStaphylococcus aureus
Control (Penicillin)20 mmStaphylococcus aureus

Synthesis and Applications

The synthesis of this compound can be achieved through several chemical routes, often involving:

  • Esterification Reactions: Using tert-butyl alcohol and benzyloxyacetic acid.
  • Nucleophilic Substitution Reactions: To introduce the benzyloxy group onto the propanoate backbone.

Applications:

  • Pharmaceutical Development: As a precursor for synthesizing more complex drug molecules.
  • Biochemical Research: In studies focusing on enzyme kinetics and protein-ligand interactions.

Properties

IUPAC Name

tert-butyl 3-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(15)9-10-16-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHECIQYGASYRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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